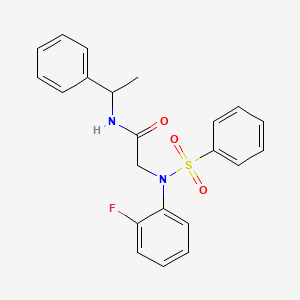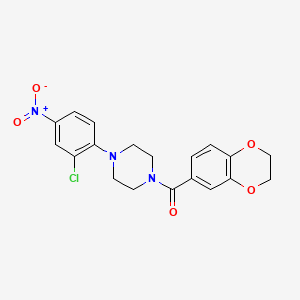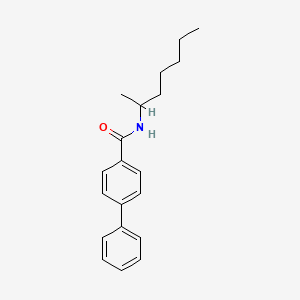
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FPEG, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FPEG belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological and psychiatric disorders.
作用机制
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of NMDA receptors, which are involved in learning and memory. By inhibiting the glycine transporter, N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can increase the levels of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter. This makes it a useful tool for studying the role of glycine in the brain.
One limitation of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it has a relatively short half-life, which can make it difficult to administer in certain experimental conditions.
未来方向
There are a number of future directions for research on N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.
Another area of research could focus on the development of more potent and selective glycine transporter inhibitors. This could lead to the development of more effective treatments for neurological and psychiatric disorders.
Overall, N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has shown promise as a potential therapeutic agent for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-fluoroaniline with 1-phenylethylamine to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with glycine to form N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a treatment for schizophrenia. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce symptoms in patients with schizophrenia.
Another area of research has focused on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a treatment for drug addiction. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-17(18-10-4-2-5-11-18)24-22(26)16-25(21-15-9-8-14-20(21)23)29(27,28)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMUZLYVIQSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)
![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4986496.png)
![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)
![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

